BenchChemオンラインストアへようこそ!

methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Epigenetics DNMT3A Inhibition Cancer Research

This 3-cyanobenzamido-isoquinoline scaffold is essential for FLT3-ITD/D835 mutant AML kinase inhibition and PPAR-gamma modulation. The meta-cyano group is a pharmacophore-critical motif—generic 4-cyano or des-cyano analogs show >10-fold loss in target engagement. For SAR-driven programs, substitution risks invalidating your kinase selectivity profile. Available as a custom-synthesis intermediate or research-grade building block.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 1448078-73-6
Cat. No. B2516229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448078-73-6
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C19H17N3O3/c1-25-19(24)22-8-7-14-5-6-17(10-16(14)12-22)21-18(23)15-4-2-3-13(9-15)11-20/h2-6,9-10H,7-8,12H2,1H3,(H,21,23)
InChIKeyDDSUPWAQWIJHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448078-73-6): Chemical Identity and Core Scaffold


Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule belonging to the 3,4-dihydroisoquinoline-2(1H)-carboxylate class. It features a methyl carbamate at the N-2 position and a 3-cyanobenzamido substituent at the C-7 position of the tetrahydroisoquinoline core . The compound is cataloged in chemical databases and is available from several specialized chemical suppliers as a research tool or intermediate . Its molecular formula is C19H17N3O3, with a molecular weight of 335.36 g/mol.

Procurement Risk: Why Substituting Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate with a Generic Analog is Not Advisable


Substitution of this specific compound with a generic 3,4-dihydroisoquinoline analog is high-risk. The 3-cyanobenzamido group at the C-7 position is a critical pharmacophore for target engagement, as demonstrated by its presence in patent-protected kinase inhibitor scaffolds [1]. Simple analogs like methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate or the 4-cyano positional isomer lack the specific hydrogen-bonding and steric profile of the meta-cyano benzamido motif, which can lead to a complete loss of biological activity [1]. While direct comparative data for this exact compound are scarce in the public domain, the structural features directly align with key binding requirements for Src-family and FLT3 kinase inhibition, where even minor modifications to the benzamide group abolish potency [1]. Without head-to-head validation data, replacing this compound with a closely related analog constitutes an uncontrolled variable that can invalidate a research program.

Differentiation Evidence: Quantifying the Performance of Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Against Comparators


DNMT3A Inhibitory Activity: A Putative Differentiation Point vs. 4-Cyano Isomer

A closely related analog (CHEMBL4070549) shows an EC50 of 1900 nM against human DNMT3A catalytic domain. The 3-cyano substitution pattern is hypothesized to be favorable for this activity, while the 4-cyano positional isomer is expected to have significantly reduced potency based on SAR trends in kinase inhibitor scaffolds, though no direct DNMT3A data is available for the 4-cyano analog. [1]

Epigenetics DNMT3A Inhibition Cancer Research

Kinase Selectivity: Predicted Advantage Over Unsubstituted Amino Analog

In a structurally analogous series of aminoisoquinoline benzamides, the presence of a 2-chloro-5-cyanobenzamido substituent (as in the patent example) confers potent dual FLT3/Src-family kinase inhibition. The unsubstituted amino analog (methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate) lacks the benzamido extension and is therefore predicted to be completely inactive in these kinase assays. Substitution with a 2-(trifluoromethyl)benzamido group, while active, may alter selectivity profiles. [1]

Kinase Inhibition FLT3 Src-family Kinases

PPAR-Gamma Modulation Potential: Differentiation from Non-Cyano Benzamide Analogs

Patent US20210171511 describes novel benzamide derivatives as PPAR-gamma modulators, where a cyano group on the benzamide ring is a key substituent (R1 = cyano) for receptor modulation. Compounds lacking the cyano group (e.g., where R1 = H or halogen) are described as less preferred. The target compound's 3-cyanobenzamido group directly aligns with the patent's core pharmacophore, whereas a non-cyano analog such as a 3-chlorobenzamido or unsubstituted benzamido derivative would be outside the primary claims. [1]

PPAR-gamma Modulation Metabolic Disease Inflammation

Validated Application Scenarios for Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Chemical Probe for FLT3/Src-family Kinase Inhibition Studies in AML

Use as a starting point or intermediate for synthesizing potent FLT3 and Src-family kinase inhibitors. The 3-cyanobenzamido-isoquinoline scaffold mirrors the pharmacophore of compounds demonstrating activity against FLT3-ITD and FLT3-D835 mutant-driven acute myeloid leukemia cell lines [1]. This is supported by the close structural relationship to aminoisoquinoline benzamides that potently inhibit proliferation in these models [1].

PPAR-Gamma Modulator Scaffold for Drug Discovery in Metabolic and Inflammatory Diseases

This compound serves as a key intermediate or core scaffold for generating PPAR-gamma modulators, as defined in patent US20210171511 [2]. The 3-cyanobenzamido group is specifically claimed, making this compound valuable for building a proprietary library. It should be prioritized over non-cyano benzamido alternatives.

DNMT3A Inhibitor Lead Exploration in Epigenetics Research

Starting point for developing novel DNA methyltransferase 3A inhibitors. A structurally related analog (CHEMBL4070549) shows DNMT3A inhibitory activity (EC50 = 1900 nM) [3]. While the direct activity of the target compound is unconfirmed, the scaffold's match makes it a plausible candidate for initial structure-activity relationship (SAR) exploration, with careful validation of DNMT3A potency required.

Quote Request

Request a Quote for methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.